

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl Red

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Compound of Interest

Compound Name: Ethyl red

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the absorption and emission characteristics of **Ethyl Red**, a synthetic azo dye. It details the compound's physicochemical properties, spectroscopic data, and the experimental protocols required for its analysis. This document is intended to serve as a technical resource for professionals utilizing **Ethyl Red** in research, diagnostics, and various laboratory applications.

Physicochemical and Spectroscopic Properties of Ethyl Red

Ethyl Red, chemically known as 2-[4-(Diethylamino)phenylazo]benzoic acid, is a versatile azo dye recognized for its use as a pH indicator.^[1] Its properties are summarized below.

Table 1: Physicochemical Properties of **Ethyl Red**

Property	Value	Reference(s)
IUPAC Name	2-[[4-(diethylamino)phenyl]diazonyl]benzoic acid	[1]
CAS Number	76058-33-8	[1][2]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂	[1][2]
Molecular Weight	297.36 g/mol	[1][3]
Appearance	Dark red to purple powder	[1][4]
Melting Point	133 - 137 °C	[3][4]

| Solubility | Almost insoluble in water; slightly soluble in ethanol; soluble in benzene. |[2][5] |

Table 2: Spectroscopic Properties of **Ethyl Red**

Parameter	Value	Conditions	Reference(s)
Absorption Maximum (λ _{max})	~442 - 450 nm	Varies with solvent and pH.	[1][5][6]
	447 nm	Not specified	[2][5]
	~450 nm	Alkaline conditions	[1]
	450 ± 5 nm	0.1M NaOH	[7]
Molar Extinction Coefficient (ε)	Data not available in cited sources.	-	[8]
Emission Maximum (λ _{em})	Data not readily available in cited sources.	-	
Fluorescence Quantum Yield (Φ _f)	Data not readily available in cited sources.	-	

| pH Indicator Range | pH 4.5 (Red) to pH 6.5 (Yellow) | Aqueous/Ethanol solution |[1][2][7] |

Core Mechanism and Applications

Ethyl Red's primary application is as an acid-base indicator. The color change from red in acidic conditions (below pH 4.5) to yellow in basic conditions (above pH 6.2) is a result of structural changes due to protonation and deprotonation.[1][2] The carboxylic acid functional group's protonation state alters the electronic structure of the conjugated azo system, which in turn modifies its light absorption properties.[1]

Beyond its role as a pH indicator, **Ethyl Red** has been employed in specialized research, such as a probe to investigate light-driven proton translocation in isolated chloroplasts, where its spectral shifts correlate with changes in membrane energization.[9]

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